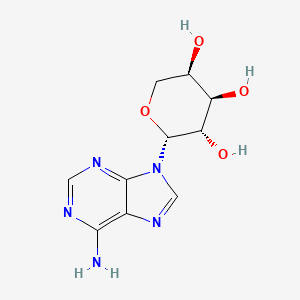
9-beta-D-Arabinosyladenine
Overview
Description
Preparation Methods
The synthesis of 9-beta-D-Arabinosyladenine can be achieved through several routes. Initially, it was synthesized by converting a xylonucleoside to this compound . A more scalable method involves the condensation of 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride with N-benzoyladenine . Industrial production methods have refined these processes to ensure higher yields and purity.
Chemical Reactions Analysis
9-beta-D-Arabinosyladenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-beta-D-Arabinosylhypoxanthine.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-beta-D-Arabinosyladenine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other nucleoside analogs.
Biology: It is used to study DNA synthesis and repair mechanisms.
Mechanism of Action
The mechanism of action of 9-beta-D-Arabinosyladenine involves its conversion to the triphosphate form, which inhibits viral DNA polymerase . This inhibition prevents the synthesis of viral DNA, thereby halting the replication of the virus. The compound also acts as a substrate for viral DNA polymerase, leading to the formation of faulty DNA .
Comparison with Similar Compounds
9-beta-D-Arabinosyladenine is unique among nucleoside analogs due to its specific antiviral activity and ability to cross the blood-brain barrier . Similar compounds include:
Cytarabine: Another nucleoside analog used primarily in cancer treatment.
Acyclovir: A widely used antiviral agent with a different mechanism of action.
Ganciclovir: An antiviral compound with activity against cytomegalovirus.
Compared to these compounds, this compound has a distinct structure and mechanism of action, making it particularly effective against certain viral infections .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYAXTGSPRHBFB-UHTZMRCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


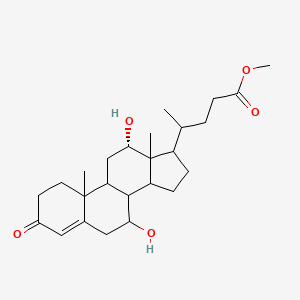
![(17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7838596.png)
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)

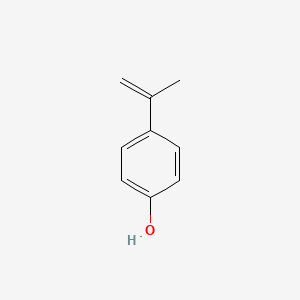
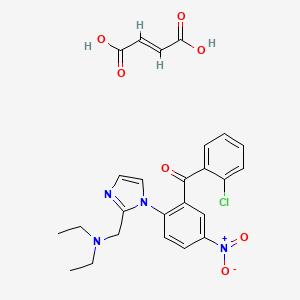
![4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B7838634.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)
![N-(4-acetylphenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7838657.png)
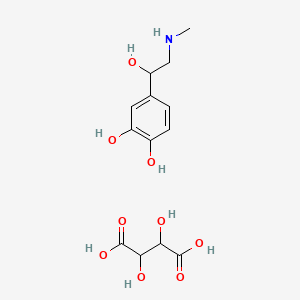
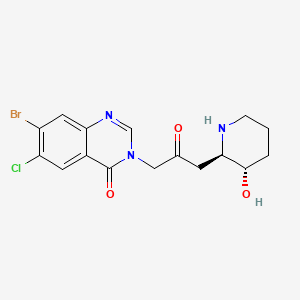

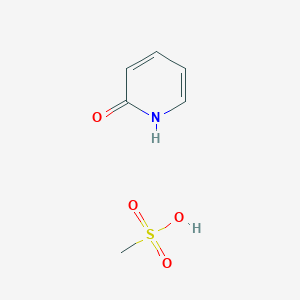
![(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-1-ium-2-carboxylate](/img/structure/B7838697.png)
